molecular formula C13H13BrN4O B8470779 4-(6-Bromophthalazin-1-yl)-3-methylpiperazin-2-one

4-(6-Bromophthalazin-1-yl)-3-methylpiperazin-2-one

Cat. No. B8470779
M. Wt: 321.17 g/mol
InChI Key: OVEAHFFDYFOPFO-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

In three separate sealed tubes were placed a mixture of 6-bromo-1-chlorophthalazine (0.250 g, 1.03 mmol), 3-methylpiperazin-2-one (0.239 g, 2.09 mmol), K2CO3 (0.155 g, 1.12 mmol) and 5 mL of CH3CN. The three reactions were heated at 190° C. for 15 min in a microwave oven. The reaction mixtures were combined, concentrated onto silica gel and purified using flash chromatography eluting with 2M NH3 in MeOH/CH2Cl2 (0:1→1:19) to give 200 mg (60%) of an orange oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.239 g
Type
reactant
Reaction Step One
Name
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH3:13][CH:14]1[NH:19][CH2:18][CH2:17][NH:16][C:15]1=[O:20].C([O-])([O-])=O.[K+].[K+]>CC#N>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:19]1[CH2:18][CH2:17][NH:16][C:15](=[O:20])[CH:14]1[CH3:13])=[N:7][N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
0.239 g
Type
reactant
Smiles
CC1C(NCCN1)=O
Name
Quantity
0.155 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In three separate
CUSTOM
Type
CUSTOM
Details
sealed tubes
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 2M NH3 in MeOH/CH2Cl2 (0:1→1:19)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)N1C(C(NCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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